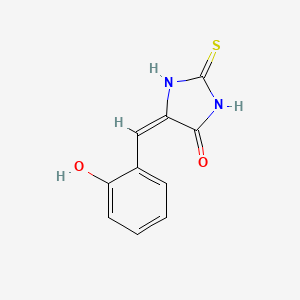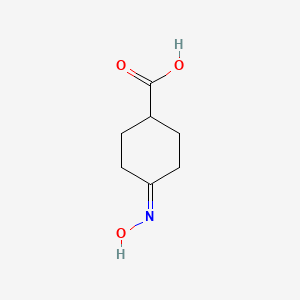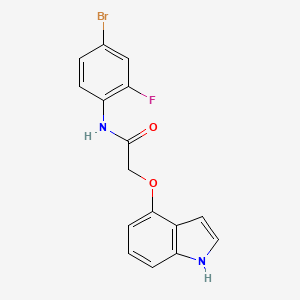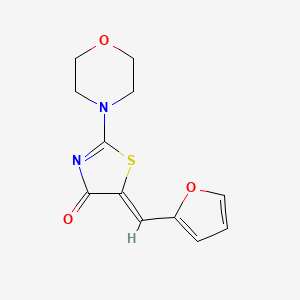![molecular formula C15H11Cl2FN4S B12155780 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155780.png)
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the 1,2,4-triazole family. Its full chemical name might be a mouthful, but it’s worth exploring! Here’s a concise introduction:
- It contains a 1,2,4-triazole core, which is a five-membered ring with three nitrogen atoms and two carbon atoms.
- The compound’s structure combines the aromaticity of phenyl rings with the unique properties of the triazole moiety.
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine: is a heterocyclic organic molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves Suzuki–Miyaura cross-coupling , a powerful method for forming carbon–carbon bonds. In this case, boron reagents play a crucial role . The general steps include:
Boron Reagent Preparation: Synthesize or obtain the appropriate boron reagent (e.g., arylboronic acid or boronic ester).
Cross-Coupling: React the boron reagent with an aryl halide (usually an aryl bromide or iodide) in the presence of a palladium catalyst and a base. This forms the desired triazole product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scalability, and cost-effectiveness. Specific details would depend on the manufacturer and proprietary methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions.
Base: Facilitates the coupling process.
Aryl Halides: React with the boron reagent.
Major Products:: The major product is the triazole compound itself, with variations depending on the substituents.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, exploring related triazoles and comparing their properties would be valuable.
Properties
Molecular Formula |
C15H11Cl2FN4S |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11Cl2FN4S/c16-11-5-3-6-12(17)10(11)8-23-15-21-20-14(22(15)19)9-4-1-2-7-13(9)18/h1-7H,8,19H2 |
InChI Key |
UDNRMNYNWHXJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)
![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)
![Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate](/img/structure/B12155722.png)

![Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12155736.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12155738.png)
![Tert-butyl {1-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12155742.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155744.png)
![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)


![3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B12155770.png)


